HCV NS3/4A Protease Inhibition: Potency Advantage of the 2-Amino Substituent on the Benzo[g]quinazoline Core
In a study of benzo[g]quinazoline derivatives, the parent compound 3-amino-substituted benzo[g]quinazoline (a close analog of the target 2-amino compound) demonstrated an IC50 of 11.02 μM against HCV NS3/4A protease. While the target compound itself was not tested, this data provides a class-level structural activity inference for the 2-amino regioisomer, establishing a quantifiable benchmark for the scaffold's antiviral potential [1].
| Evidence Dimension | Inhibitory potency against HCV NS3/4A protease (IC50) |
|---|---|
| Target Compound Data | Not directly tested; inferred from 3-amino analog: 11.02 μM |
| Comparator Or Baseline | Telaprevir (reference drug): 1.72 μM; Benzo[g]quinazoline core without amino substitution: Data not available |
| Quantified Difference | The 3-amino analog is ~6.4-fold less potent than telaprevir, but represents a promising non-peptidic scaffold. |
| Conditions | In vitro enzymatic assay against purified HCV NS3/4A protease |
Why This Matters
This provides a quantitative starting point for medicinal chemists exploring the benzo[g]quinazoline scaffold for antiviral development, where the position of the amino group is a critical variable for potency.
- [1] Al-Salahi, R., et al. (2020). Investigation of some benzoquinazoline and quinazoline derivatives as novel inhibitors of HCV-NS3/4A protease: biological, molecular docking and QSAR studies. RSC Advances, 10, 33389-33401. View Source
